Direct Violet 47

Description

Historical Context of Direct Dyes in Advanced Chemical Research

The history of direct dyes is a significant chapter in the advancement of industrial and textile chemistry. Before the late 19th century, dyeing processes relied heavily on natural colorants, which were often labor-intensive, and early synthetic dyes required a mordant—a substance used to bind the color to the fabric—to dye cotton fibers. dyestuffscn.comprimachemicals.com This multi-step process was often cumbersome and inefficient. dyestuffscn.com

A revolutionary breakthrough occurred in 1884 with Böttiger's synthesis of Congo Red. dyestuffscn.com This was the first dye that could color cotton and other cellulosic fibers directly from an aqueous solution without the need for a mordant. dyestuffscn.comprimachemicals.com This simplified application process met the needs of the burgeoning textile industry and led to the rapid development of similar dyes. dyestuffscn.comprimachemicals.com Because of their ability to dye fibers directly, they were named "direct dyes." dyestuffscn.com

The early direct dyes were predominantly benzidine-based bisazo structures. dyestuffscn.com Over the decades, as dye synthesis technology advanced, new chemical classes of direct dyes were developed, including those based on aniline (B41778), stilbene, and diaryl urea, as well as non-azo structures, expanding the available color palette and improving dye properties. dyestuffscn.com

Significance of Azo Dyes in Modern Chemical Science and Technology

Direct Violet 47 belongs to the azo dye class, which is the most important and widely used group of synthetic colorants. nih.gov Azo dyes are organic compounds characterized by the presence of one or more azo functional groups (–N=N–), which connect aromatic rings. nih.govwikipedia.org This structural feature is a chromophore that is responsible for the dye's color. nih.gov Azo dyes account for over 60% of all dyes used in various industries. nih.govwikipedia.org

The significance of azo dyes in modern science and technology is multifaceted:

Economic and Industrial Impact : They represent the largest production volume in the dye market due to their cost-effective and relatively simple synthesis, which typically involves diazotization and coupling reactions. nih.govsensientpharma.com

Versatility of Application : Azo dyes are used to color a vast array of materials, including textiles (cotton, wool, silk), paper, and leather. primachemicals.comwikipedia.orgdyespigments.net They also find applications in the food, pharmaceutical, and cosmetics industries. sensientpharma.comdyespigments.net

Broad Color Spectrum : The chemistry of azo dyes allows for the creation of a wide range of vibrant colors, particularly in the yellow, orange, and red portions of the spectrum. wikipedia.orgsensientpharma.com

Technological Roles : Beyond their primary function as colorants, some azo compounds serve as acid-base indicators, such as methyl orange. wikipedia.org They have also been utilized in specialized applications like thermal transfer printing and as the recording layer in some CD-R and DVD-R discs. wikipedia.orgdyespigments.net

The continued study of azo dye chemistry is crucial for developing new colorants with enhanced properties, such as improved lightfastness and wash fastness, and for addressing the environmental impact associated with their widespread use. nih.govcdnsciencepub.com

Scope of Academic Inquiry into this compound and Related Chromophores

Academic and industrial inquiry into this compound focuses on its chemical properties, synthesis, application, and environmental footprint. As a disazo dye, its structure and characteristics are representative of a significant portion of the direct dye class.

Chemical Identity and Properties

This compound is a complex coordination compound, a copper-complexed disazo dye. worlddyevariety.comepa.gov Its fundamental chemical and physical properties are summarized in the tables below.

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 25410 |

| CAS Number | 13011-70-6 |

| Molecular Structure | Double Azo (Disazo) Class |

| Molecular Formula | C₃₃H₃₆N₁₀O₁₇S₄ (Ammonium Salt form) |

| Molecular Weight | 972.96 g/mol |

| Data sourced from World Dye Variety. worlddyevariety.com |

| Property | Description |

| Appearance | Brown Powder |

| Solubility | Soluble in water, yielding a red-light purple solution. Soluble in ethanol. |

| Reactivity | The dye solution turns red in strong sulfuric acid and forms a wine-red precipitate with strong hydrochloric acid. |

| Data sourced from World Dye Variety. worlddyevariety.com |

Synthesis and Application

The synthesis of this compound is a multi-step process involving the diazotization of 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid, which is then coupled with 6-Hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com This is followed by the reduction of the nitro group to an amino group, phosgenation, and a final step of boiling with a copper sulfate (B86663) solution to form the copper complex. worlddyevariety.com Its primary industrial application is the dyeing of cellulosic materials like cotton and viscose, as well as silk, paper, and leather. worlddyevariety.com

Research Focus

Modern academic research related to this compound and similar dyes is heavily concentrated in environmental science. Due to the stability and complex aromatic structure of azo dyes, they can be persistent in industrial wastewater. cdnsciencepub.com Consequently, a significant body of research is dedicated to methods for their removal. Studies have investigated the adsorption kinetics of this compound on low-cost adsorbents, such as activated carbon derived from agricultural waste like coconut shells, to remediate contaminated water. researchgate.net Further research on related direct violet dyes explores advanced oxidation processes, such as photocatalysis, to degrade these compounds into less harmful substances. ppaspk.org

Structure

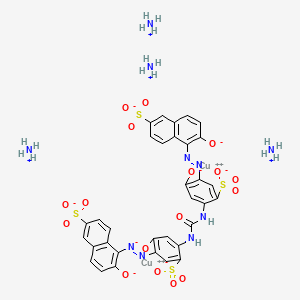

2D Structure

Properties

CAS No. |

13011-70-6 |

|---|---|

Molecular Formula |

C33H32Cu2N10O17S4 |

Molecular Weight |

1096 g/mol |

IUPAC Name |

tetraazanium;dicopper;6-oxido-5-[[2-oxido-4-[[5-oxido-4-[(2-oxido-6-sulfonatonaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]carbamoylamino]-5-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C33H24N6O17S4.2Cu.4H3N/c40-25-7-1-15-9-17(57(45,46)47)3-5-19(15)31(25)38-36-21-13-29(59(51,52)53)23(11-27(21)42)34-33(44)35-24-12-28(43)22(14-30(24)60(54,55)56)37-39-32-20-6-4-18(58(48,49)50)10-16(20)2-8-26(32)41;;;;;;/h1-14,40-43H,(H2,34,35,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;4*1H3/q;2*+2;;;;/p-4 |

InChI Key |

AVGYFJJWSGDUKM-UHFFFAOYSA-J |

SMILES |

C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C(=C3)S(=O)(=O)[O-])NC(=O)NC4=CC(=C(C=C4S(=O)(=O)[O-])N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])[O-])[O-])[O-])[O-])C=C1S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[Cu+2].[Cu+2] |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=NC3=C(C=C(C(=C3)S(=O)(=O)[O-])NC(=O)NC4=CC(=C(C=C4S(=O)(=O)[O-])N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])[O-])[O-])[O-])[O-])C=C1S(=O)(=O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[Cu+2].[Cu+2] |

Other CAS No. |

13011-70-6 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for Direct Violet 47 and Analogues

The synthesis of this compound involves a multi-step process centered around the formation of azo linkages. worlddyevariety.com This typically includes diazotization of an aromatic amine followed by coupling reactions. nih.govjchemrev.com

Mechanistic Investigations of Diazo Coupling Reactions

The core of this compound synthesis lies in the diazo coupling reaction, an electrophilic aromatic substitution. jove.comnumberanalytics.com This reaction involves an aryldiazonium salt, which acts as a weak electrophile, reacting with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. nih.govjove.com

The mechanism proceeds through the donation of π electrons from the activated aromatic ring of the coupling component to the electrophilic nitrogen of the diazonium ion. jove.com This results in the formation of a resonance-stabilized carbocation. The final step is the deprotonation of this carbocation to yield the stable azo compound. jove.com

Several factors critically influence the rate and outcome of diazo coupling reactions:

pH: The pH of the reaction medium is a crucial parameter. For couplings involving phenols, slightly alkaline conditions (pH > 7) are optimal as they favor the formation of the more reactive phenoxide ion. jove.com However, excessively high pH (pH > 10) can lead to the formation of unreactive diazohydroxide ions. jove.com Conversely, couplings with aromatic amines are best carried out in a slightly acidic medium (pH 5-7) to ensure a sufficient concentration of the arenediazonium ion. jove.com

Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures. nih.govresearchgate.net

Nature of Substituents: The presence of electron-donating groups on the coupling component enhances the reaction rate, while electron-withdrawing groups have the opposite effect.

The general manufacturing method for this compound involves the diazotization of 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid and its subsequent coupling with 6-Hydroxynaphthalene-2-sulfonic acid. The resulting monoazo dye's nitro group is then reduced to an amino group, followed by phosgenation. The final step involves treatment with a copper sulfate (B86663) solution to form a copper complex, which is then converted to an ammonium (B1175870) salt. worlddyevariety.com

Strategies for Modifying Azo Dye Scaffolds and Functionalization

Modifying the basic azo dye scaffold allows for the synthesis of analogues with altered properties. These modifications can be introduced either before or after the key diazotization and coupling reactions.

One common strategy is the introduction of various functional groups onto the aromatic rings of the diazo component or the coupling partner. For instance, the incorporation of heterocyclic moieties like thiophene (B33073), pyrrole, imidazole, and thiazole (B1198619) into the azo dye structure has been shown to enhance the biological and pharmacological properties of the resulting dyes. rsc.orgresearchgate.net

Post-modification strategies can also be employed. For example, a synthesized azo dye can be further reacted to introduce new functionalities. A reported approach involves the reaction of an aldehyde group on a formylthiophene-containing azo dye with an aniline (B41778) to form a Schiff base-azo dye, thereby extending the π-conjugated system. researchgate.net

Derivatization Approaches for Targeted Properties

Derivatization of this compound and other azo dyes is a key strategy to tailor their characteristics for specific applications, such as creating novel materials with unique electronic and photophysical properties.

Synthesis of Novel Conjugates and Hybrid Dye Systems

Azo dyes can be conjugated with other chemical entities to create hybrid systems with combined or enhanced functionalities. A notable example is the creation of azo dye-polymer conjugates. This can be achieved by modifying the dye molecule into a polymerizable derivative, which is then copolymerized to form a colored polymer. nih.gov

Another approach involves the synthesis of azo-perylene bisimide (PBI) dyes. These can be prepared as both nonconjugated and conjugated systems. The incorporation of azo groups into the PBI structure significantly alters its optical properties. researchgate.net Similarly, azo dye-modified luminol (B1675438) oligomers have been synthesized, demonstrating the potential for creating novel sensor materials. nih.govacs.org

Structural Modifications for Tunable Electronic and Photophysical Characteristics

The electronic and photophysical properties of azo dyes are intrinsically linked to their molecular structure, particularly the extended π-electron system formed by the conjugated aromatic rings and the azo bridge. jove.com Modifications to this system can lead to predictable changes in color and other properties.

Key strategies for tuning these characteristics include:

Substituent Effects: The introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic rings can significantly alter the electronic distribution within the molecule. This, in turn, affects the energy levels of the molecular orbitals and, consequently, the wavelength of maximum absorption (λmax), leading to shifts in color. researchgate.net For example, substituting a phenyl ring with a thiophene ring in an azo dye has been shown to improve the push-pull effect, resulting in enhanced hyperpolarizability and molar extinction coefficients. mdpi.com

Extension of Conjugation: Increasing the length of the conjugated π-system, for instance, by introducing additional aromatic or heterocyclic rings, generally leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in deeper colors. researchgate.net

Molecular Geometry: The trans and cis isomers of azo dyes exhibit different photophysical properties. The hydroxyl group ortho to the azo bridge in some designs is expected to lock the azo bridge in its more stable trans conformation, contributing to the dye's photostability. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are increasingly being used to predict the effects of structural modifications on the electronic and photophysical properties of azo dyes, aiding in the rational design of new dye molecules with desired characteristics. nih.govacs.orgmdpi.com

Spectroscopic and Photophysical Characterization

Advanced Spectroscopic Analyses

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Solvatochromism

No detailed studies presenting the UV-Vis absorption spectrum of Direct Violet 47 with analysis of its electronic transitions or solvatochromic behavior could be located. While the dye is used for its color, which arises from absorption in the visible region of the electromagnetic spectrum, specific data on its absorption maxima (λmax), molar absorptivity, and the nature of its π→π* or n→π* electronic transitions are not published. vdoc.pub Furthermore, no investigations into how different solvents affect its absorption spectrum (solvatochromism) were found.

Fluorescence Spectroscopy: Investigation of Quantum Yields, Lifetimes, and Emission Shifts

Information regarding the fluorescence properties of this compound is absent from the surveyed literature. There are no available data on its fluorescence quantum yield, excited-state lifetime, or emission spectra. Consequently, an analysis of its emissive properties and any potential shifts in response to its environment cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Tautomeric Studies

No NMR spectra (¹H, ¹³C, or other nuclei) for this compound have been published. NMR is a fundamental technique for detailed structural elucidation of organic molecules. For azo dyes, it is also crucial for investigating the potential for azo-hydrazone tautomerism. The absence of this data means that a definitive, experimentally verified structural analysis and discussion of its tautomeric forms in solution are not possible. While some patents list this compound as a potential colorant, the NMR data provided within them are for other synthesized compounds. google.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

While some research mentions the use of Fourier-Transform Infrared (FT-IR) spectroscopy to characterize materials onto which this compound has been adsorbed, the spectra of the pure dye are not provided or analyzed. researchgate.netresearchgate.net These studies focus on the adsorbent material rather than the dye itself. Similarly, no Raman spectroscopy studies that would provide a molecular fingerprint and confirm the vibrational modes of its functional groups were found.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

Patents exist that describe modifying pigments, including the class of dyes to which this compound belongs, and use XPS to analyze the surface chemistry. googleapis.comjustia.comgoogle.com However, the specific XPS data presented in these documents are for other materials (e.g., modified carbon black) and not for this compound itself. These documents only list the dye as a potential candidate for such modification. googleapis.comjustia.com Studies involving the application of this compound to textiles sometimes use XPS to analyze the treated fabric, but again, this does not provide the chemical state analysis of the pure dye. semanticscholar.org

Photophysical Mechanisms and Excited State Dynamics

Intramolecular Charge Transfer (ICT) Phenomena and Electronic State Characterization

Intramolecular Charge Transfer (ICT) is a process where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of a molecule to an electron-accepting part. In azo dyes, the azo group (-N=N-) and various substituents can create this donor-acceptor system. rsc.orgresearchgate.net For copper-complexed azo dyes, the complexation with the metal ion can profoundly alter the electronic landscape. rsc.orgnih.gov

Upon complexation with a copper ion (Cu²⁺), the conformation of the dye molecule can change significantly. rsc.orgnih.govrsc.org This can lead to a rotation of molecular groups, which in turn alters the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgnih.govrsc.org Theoretical studies on similar azo-based probes show that such conformational changes can weaken or alter the ICT pathway, leading to observable shifts in the absorption spectrum, often seen as a color change. rsc.orgrsc.org The electronic transitions in these systems are typically characterized as π → π* and n → π* transitions, with the ICT process influencing the energy and intensity of these bands. researchgate.netugm.ac.id

While these principles are well-established for azo dyes and their metal complexes, specific experimental studies and detailed electronic state characterization quantifying the ICT phenomena exclusively for this compound are not available in the reviewed literature.

Intersystem Crossing (ISC) and Triplet State Characterization

The presence of a heavy atom, such as copper, in the molecular structure is known to significantly enhance the rate of ISC due to increased spin-orbit coupling. nih.gov This "heavy-atom effect" facilitates the otherwise forbidden change in spin multiplicity. For copper(II) complexes, which are paramagnetic, the interactions between the unpaired electron of the metal and the excited states of the organic ligand can lead to complex magnetic and photophysical behaviors, often resulting in a diamagnetic singlet ground state and a paramagnetic triplet state that can be thermally populated. acs.org The energy difference between these singlet and triplet states is a key characteristic of such complexes. acs.org

Although the copper complex within this compound is expected to promote ISC and lead to the population of a triplet state, specific research detailing the ISC rates or the characterization of the triplet state (e.g., its energy level and lifetime) for this particular dye could not be identified in the search results.

Singlet Oxygen Generation and Quantum Yields

Photosensitizers can transfer the energy from their excited triplet state (T₁) to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer process, known as a Type II mechanism, generates highly reactive singlet oxygen (¹O₂). nih.gov For a molecule to be an effective photosensitizer for singlet oxygen generation, it generally requires a high triplet state population yield (ΦT) and a triplet state energy greater than that of singlet oxygen (94.2 kJ mol⁻¹). acs.org

The quantum yield of singlet oxygen generation (ΦΔ) is a measure of the efficiency of this process, defined as the number of singlet oxygen molecules formed per photon absorbed by the sensitizer. nih.gov Azo dyes and their metal complexes have been investigated for such properties. nih.govacs.org The introduction of heavy atoms can enhance the ISC rate, which is a prerequisite for efficient singlet oxygen generation. nih.gov

Given that this compound is a copper-complexed dye, it possesses structural features that suggest a potential for photosensitized singlet oxygen generation. However, no experimental data or published studies on the singlet oxygen generation quantum yield (ΦΔ) for this compound were found.

Photoisomerization Pathways and Control Mechanisms

Photoisomerization is a photochemical process that involves a change in the molecular structure, such as the trans-cis isomerization around a double bond. iupac.org This phenomenon is a hallmark of azobenzene (B91143) and its derivatives, where irradiation with a specific wavelength of light can induce isomerization around the -N=N- bond. rsc.org The reverse process can be triggered by a different wavelength of light or occur thermally. rsc.org

The mechanism of photoisomerization in azo dyes can proceed through either a rotation around the N=N bond or an inversion at one of the nitrogen atoms. acs.orgresearchgate.net The specific pathway and its efficiency can be influenced by substituents on the aromatic rings and by complexation with metal ions. Metal coordination can restrict the rotation around the azo bond, potentially inhibiting or altering the photoisomerization process. acs.org

While photoisomerization is a key characteristic of the broader class of azo dyes, specific studies detailing the photoisomerization pathways or control mechanisms for the copper-complexed structure of this compound are not documented in the available scientific literature.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov It is extensively used to investigate various aspects of dye chemistry, from ground-state properties to reaction mechanisms. acs.org

DFT calculations are employed to determine the optimized molecular geometry and electronic structure of Direct Violet 47. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the dye's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. chemrxiv.orgnih.gov

In studies of similar dye molecules, the distribution of HOMO and LUMO orbitals reveals the locations of electron-donating and electron-accepting regions within the structure. researchgate.net For azo dyes, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient azo bridge and associated aromatic systems. researchgate.netarxiv.org This separation of orbitals is fundamental to the charge-transfer characteristics of the dye's electronic transitions. researchgate.net

Table 1: Typical DFT Functionals Used for Electronic Structure Analysis of Organic Dyes

| Functional Type | Examples | Common Applications |

|---|---|---|

| Hybrid GGA | B3LYP, PBE0 | Geometry optimization, FMO analysis, vibrational frequencies. aksaray.edu.trmdpi.com |

| Meta-GGA | M06-L, M06-2X | Good for non-covalent interactions, thermochemistry, and kinetics. mdpi.comrsc.org |

This table is generated based on common practices in computational chemistry for dye molecules and is illustrative of methods applicable to this compound.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of dye molecules. frontiersin.orgfrontiersin.org By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) associated with electronic transitions, such as the characteristic π→π* and n→π* transitions in azo dyes. nih.gov

Computational studies on other dyes have shown that the accuracy of TD-DFT predictions depends significantly on the choice of the functional and the inclusion of solvent effects. core.ac.ukresearchgate.net Range-separated functionals like CAM-B3LYP often provide more accurate predictions for the Q-band region in complex dyes compared to standard hybrid functionals. acs.org The inclusion of a solvent model, either implicit (like the Polarizable Continuum Model, PCM) or explicit, is critical for accurately simulating the solvatochromic shifts observed experimentally. core.ac.ukresearchgate.net

Azo dyes containing a hydroxyl group ortho or para to the azo linkage, like the components of this compound, can exist in a tautomeric equilibrium between the azo form and the hydrazone form. nih.gov These two tautomers possess different molecular structures and, consequently, different colors and chemical properties. researchgate.net

DFT calculations are a primary tool for investigating the energetics of this equilibrium. rsc.org By computing the Gibbs free energies of both the azo and hydrazone tautomers, researchers can predict which form is more stable under specific conditions (e.g., in the gas phase or in different solvents). rsc.orgrsc.org For many azo dyes studied computationally, the hydrazone form is found to be significantly more stable, particularly in polar solvents, due to favorable resonance delocalization and electrostatic interactions with the solvent. rsc.orgrsc.org Natural Bond Orbital (NBO) analysis can further elucidate the electronic factors, such as charge localization and donor-acceptor interactions, that stabilize one tautomer over the other. rsc.org

Table 2: DFT-Calculated Relative Stabilities of Azo vs. Hydrazone Tautomers for an Exemplary Azo Dye

| Tautomeric Form | Environment | Calculated Relative Gibbs Free Energy (kcal/mol) | Predicted Population |

|---|---|---|---|

| Azo | Gas Phase | 0.0 (Reference) | Dominant |

| Hydrazone | Gas Phase | +2.5 | Minor |

| Azo | Polar Solvent (DMF) | +1.5 | 16% |

Data adapted from a DFT study on Amaranth (AMA), a water-soluble azo dye, illustrating the typical influence of solvent on tautomeric equilibrium. rsc.org Similar principles apply to the components of this compound.

Computational chemistry provides indispensable tools for elucidating the complex reaction mechanisms of dye degradation. nih.gov For environmental applications, understanding how dyes like this compound break down is critical. DFT can be used to map the potential energy surfaces of degradation reactions, for instance, by advanced oxidation processes involving reactive oxygen species (ROS) like hydroxyl radicals (•OH). nih.gov

Studies on the degradation of other complex dyes, such as Crystal Violet and Methylene Blue, have successfully used DFT to identify reaction pathways. nih.govresearchgate.net These computational investigations can determine the activation barriers and reaction energies for proposed steps, such as N-demethylation or cleavage of the chromophore's conjugated system. nih.govresearchgate.net This allows for the identification of the most probable degradation intermediates and final products, which can then be compared with experimental results from techniques like GC-MS. nih.govacs.org

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While DFT provides a static, quantum mechanical picture, MD and MC simulations introduce dynamics and temperature, allowing for the study of the collective behavior of the dye and its environment over time.

Molecular Dynamics (MD) simulations model the explicit interactions between a dye molecule and a large number of solvent molecules (e.g., water). By solving Newton's equations of motion for every atom in the system, MD trajectories provide a detailed view of how solvent molecules arrange around the dye, forming solvation shells and participating in specific interactions like hydrogen bonding. acs.org This is crucial for understanding solubility and the influence of the solvent on the dye's conformation.

Monte Carlo (MC) simulations offer an alternative approach to sample the configurational space of the dye-solvent system. mdpi.commdpi.com MC methods are particularly useful for calculating thermodynamic properties and exploring adsorption phenomena, such as the interaction of a dye with a surface. mdpi.comresearchgate.net In the context of this compound, simulations can reveal how water molecules interact with the sulfonate groups, enhancing solubility, and how they interact with the azo-linkages and aromatic rings, which can influence both tautomeric equilibrium and spectroscopic properties. researchgate.netmdpi.com Combining quantum mechanics with molecular mechanics (QM/MM) in MD simulations allows for a highly accurate description of the chromophore's electronic properties while efficiently modeling the bulk solvent, providing a powerful tool for predicting spectra in solution. chemrxiv.orgresearchgate.net

Modeling of Adsorption and Binding Processes at Interfaces

The study of this compound's interaction with various surfaces and materials through adsorption and binding is crucial for its application in dyeing processes and its removal from wastewater. Computational models are frequently employed to understand and predict these interfacial phenomena.

Research has shown that the adsorption of this compound onto different adsorbents can be effectively described by established isotherm models. For instance, the sorption data of this compound on activated carbon derived from agricultural waste has been correlated with Langmuir and Freundlich isotherm models. researchgate.net These models help in quantifying the adsorption capacity and understanding the nature of the interaction between the dye molecule and the adsorbent surface. Isothermal studies involving adsorbents like coconut husk have indicated that the experimental data often fit the Langmuir model well, suggesting monolayer adsorption onto a homogeneous surface. researchgate.net

The efficiency of these adsorption processes is heavily influenced by environmental conditions, particularly pH. In the case of this compound (also known as Sirius Red Violet RL), studies on its removal using formaldehyde-treated narrow-leaved cattail (Typha angustifolia Linn.) powder demonstrated a significant dependence on the pH of the solution. researchgate.net At a pH of 3, the removal efficiency for this direct dye reached as high as 99%. researchgate.net This high efficiency is attributed to the electrostatic attraction between the negatively charged sulfonic groups of the direct dye molecules and the positively charged surface of the treated cattail adsorbent under acidic conditions. researchgate.net Conversely, the amount of sorption of this compound on activated carbon derived from coconut shell has been observed to decrease as the pH increases from 2 to 12. researchgate.net

The binding process is fundamental to the dyeing of fabrics. In the dyeing of cotton, this compound is used in conjunction with a copper salt in mordant dyeing to prepare fabrics with deodorizing functions. researchgate.net The interaction involves the formation of copper complexes, which can significantly improve the dye's fastness properties by blocking hydrophilic groups. researchgate.netscribd.com

The following table summarizes the research findings on the removal efficiency of this compound under varying pH conditions.

Table 1: Adsorption Efficiency of this compound (Sirius Red Violet RL) on Treated Cattail

| Adsorbent | Dye Solution pH | Removal Efficiency (%) |

|---|---|---|

| Formaldehyde-Treated Narrow-Leaved Cattail | 3 | 99 |

| All Treated Cattail Types | 7 | 37-42 |

Data sourced from research on dye decolorization by pre-treated narrow-leaved cattail. researchgate.net

Conformational Analysis and Molecular Recognition Studies

Conformational analysis and molecular recognition are key aspects of computational chemistry that elucidate how a molecule like this compound orientates itself and interacts specifically with other molecules or surfaces. These studies are vital for understanding the mechanisms behind dyeing, adsorption, and any potential biological interactions.

Molecular recognition is exemplified in the selective binding of dye molecules to substrates. The high efficiency of this compound removal by formaldehyde-treated cattail at low pH points to a specific molecular recognition mechanism. researchgate.net The process involves a strong, targeted attraction, leading to a chemisorption mechanism, as indicated by low desorption rates of the dye from the adsorbent. researchgate.net This suggests a stable complex is formed between the dye and the adsorbent surface. While detailed computational studies on the specific conformational changes of this compound during this process are not widely published, the principles of molecular recognition are evident.

In a broader context, studies on the interaction of other complex molecules, such as bovine serum albumin (BSA) with poly(acrylic acid) (PAA), illustrate the methods used. In that case, fluorescence spectroscopy and other measurements indicated a nonspecific binding on the BSA surface without causing significant conformational changes to the protein. researchgate.net Such techniques could be applied to study the binding of this compound to textile fibers, revealing whether the binding is specific and if it induces conformational shifts in the dye or the fiber polymer.

The concept of interfacial molecular recognition is also crucial in the adsorption of transition metal complexes on surfaces like amorphous silica (B1680970). researchgate.net The dyeing of cotton with this compound in the presence of copper(II) nitrate (B79036) involves the formation of a copper complex, a process inherently governed by molecular recognition principles where the dye molecule acts as a ligand. researchgate.netscribd.com Computational modeling can predict the most stable geometries of these metal-dye complexes and their binding energies to the textile substrate, optimizing the dyeing process for better fastness and desired properties.

Environmental Remediation and Degradation Studies

Adsorption Mechanisms and Thermodynamics

Adsorption is a widely studied method for dye removal, involving the accumulation of dye molecules onto the surface of a solid adsorbent. The effectiveness of this process is governed by the properties of the adsorbent material and the experimental conditions.

Adsorbent Development: Exploration of Novel Materials and Surface Modifications

The quest for cost-effective and efficient adsorbents has led to the investigation of various materials, particularly those derived from agricultural waste and natural clays (B1170129).

Lignocellulosic Waste: Materials such as sugarcane bagasse have been identified as promising biosorbents for the removal of dyes like Direct Violet 51 from aqueous solutions. nih.gov To enhance their adsorption capacity, these materials can undergo modifications. For example, treating sugarcane bagasse with hydrochloric acid has been shown to improve its efficiency in dye removal. nih.gov The use of lignocellulosic wastes, including rice husk, is driven by their abundance and low cost, offering a sustainable alternative to conventional adsorbents like activated carbon. sphinxsai.commdpi.com The inherent structure of lignocellulosic materials, rich in cellulose (B213188), hemicellulose, and lignin (B12514952), provides numerous hydroxyl groups that facilitate the adsorption of dye molecules. sphinxsai.comencyclopedia.pub

Modified Clays: Clays, with their layered silicate (B1173343) structures and large surface areas, are natural adsorbents. sci-hub.se Their adsorption capabilities can be significantly enhanced through modification. d-nb.inforesearchgate.net For instance, surfactant-modified clays have demonstrated effectiveness in removing various dyes. researchgate.net The negative surface charge of clays allows for the adsorption of cationic dyes, and this property can be tailored by chemical treatment to improve affinity for specific dye types. sci-hub.se

Equilibrium Studies: Application of Isotherm Models

Adsorption isotherms are crucial for describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the material's surface at a constant temperature. Several models are used to analyze this equilibrium. arabjchem.orgresearchgate.net

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. arabjchem.orgresearchgate.net It is often used to determine the maximum adsorption capacity of an adsorbent. researchgate.netdeswater.com Studies on various dyes, including Direct Violet, have shown that the Langmuir model can provide a good fit for the experimental data, suggesting a monolayer adsorption process. researchgate.netdeswater.com

Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. researchgate.net It is often used to describe multilayer adsorption. researchgate.net In some cases, the Freundlich model has been found to better represent the adsorption of violet dyes compared to the Langmuir model, indicating a more complex adsorption process on a heterogeneous surface. sphinxsai.com

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. mocedes.org

The applicability of these models varies depending on the specific adsorbent-adsorbate system. For instance, in the adsorption of Direct Red 243 on clay, the Langmuir isotherm provided the best fit, indicating a maximum adsorption capacity of 156.25 mg g–1. deswater.com Conversely, for the adsorption of crystal violet onto Fugas Sawdust Carton, the Freundlich model was found to be more suitable. sphinxsai.com

Table 1: Adsorption Isotherm Model Parameters for Violet Dyes on Various Adsorbents This table is for illustrative purposes and the values are hypothetical, based on findings from various studies.

| Adsorbent | Isotherm Model | Parameters | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|

| HCl-treated Sugarcane Bagasse | Langmuir | q_max = 39.6 mg/g, K_L = 0.15 L/mg | 0.99 | nih.gov |

| Freundlich | K_F = 5.8 (mg/g)(L/mg)^(1/n), n = 2.1 | 0.97 | nih.gov | |

| Modified Clay | Langmuir | q_max = 19.19 mg/g, K_L = 0.25 L/mg | 0.98 | orientjchem.org |

| Freundlich | K_F = 4.2 (mg/g)(L/mg)^(1/n), n = 1.8 | 0.99 | orientjchem.org |

Kinetic Studies: Determination of Adsorption Rate Constants and Rate-Determining Steps

Adsorption kinetics describe the rate of dye uptake and provide insights into the rate-controlling step of the adsorption process.

Pseudo-First-Order Model: This model, proposed by Lagergren, assumes that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.net

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netdeswater.com Many studies on dye adsorption, including those involving violet dyes, have found that the pseudo-second-order model provides a better fit for the experimental data, suggesting that chemisorption is the dominant mechanism. researchgate.netdeswater.comresearchgate.netcore.ac.uk

The kinetic data for the adsorption of Direct Violet 51 on sugarcane bagasse, for example, was best described by the pseudo-second-order model. nih.gov Similarly, the adsorption of Direct Red 243 on clay also followed this model. deswater.com

Table 2: Adsorption Kinetic Model Parameters for Violet Dyes This table is for illustrative purposes and the values are hypothetical, based on findings from various studies.

| Adsorbent | Kinetic Model | Parameters | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|

| Sugarcane Bagasse (for Direct Violet 51) | Pseudo-First-Order | k1 = 0.02 min⁻¹ | 0.95 | nih.gov |

| Pseudo-Second-Order | k2 = 0.001 g/(mg·min) | 0.99 | nih.gov | |

| Clay (for Direct Red 243) | Pseudo-First-Order | k1 = 0.03 min⁻¹ | 0.96 | deswater.com |

| Pseudo-Second-Order | k2 = 0.002 g/(mg·min) | 0.99 | deswater.com |

Thermodynamic Parameters (ΔG, ΔH, ΔS) of Adsorption Processes

Thermodynamic parameters provide information about the spontaneity and nature of the adsorption process.

Gibbs Free Energy (ΔG): Negative values of ΔG indicate that the adsorption process is spontaneous and feasible. orientjchem.org

Enthalpy (ΔH): A positive ΔH value suggests that the adsorption process is endothermic, meaning it is favored at higher temperatures. orientjchem.org A negative value indicates an exothermic process. d-nb.info

Entropy (ΔS): A positive ΔS value reflects an increase in randomness at the solid-liquid interface during adsorption. orientjchem.org

For the adsorption of crystal violet onto olive cores, the negative ΔG values indicated a spontaneous process, while the positive ΔH and ΔS values suggested an endothermic reaction with increased disorder at the interface. orientjchem.org Similarly, studies on crystal violet adsorption on Fugas Sawdust Carton also revealed a spontaneous and endothermic process. sphinxsai.com In contrast, the adsorption of Direct Violet 51 on sugarcane bagasse was found to be an exothermic process. nih.gov

Table 3: Thermodynamic Parameters for the Adsorption of Violet Dyes This table is for illustrative purposes and the values are hypothetical, based on findings from various studies.

| Adsorbent | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Nature of Process | Source |

|---|---|---|---|---|---|

| Olive Core (for Crystal Violet) | - (Negative values) | + (Positive values) | + (Positive values) | Spontaneous, Endothermic | orientjchem.org |

| Fugas Sawdust Carton (for Crystal Violet) | - (Negative values) | + (Positive values) | + (Positive values) | Spontaneous, Endothermic | sphinxsai.com |

| Sugarcane Bagasse (for Direct Violet 51) | - (Negative values) | - (Negative values) | - (Value not specified) | Spontaneous, Exothermic | nih.gov |

Advanced Oxidation Processes (AOPs) for Dye Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).

Photocatalytic Degradation Using Semiconductor Nanomaterials

Photocatalysis is an AOP that utilizes semiconductor nanomaterials as catalysts. When irradiated with light of sufficient energy, these materials generate electron-hole pairs, which in turn produce highly reactive oxygen species that can degrade dye molecules. nih.gov

TiO₂ Nanoparticles: Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high efficiency, photostability, and low cost. nih.govmdpi.com It can be excited by UV light, leading to the generation of reactive oxygen species that degrade organic pollutants. nih.gov The photocatalytic degradation of crystal violet using nano-TiO₂ has been shown to be highly effective, with degradation rates exceeding 99%. longdom.org Doping TiO₂ with metals like iron can enhance its photocatalytic activity under visible light. nih.gov

ZnO Nanoparticles: Zinc oxide (ZnO) is another effective semiconductor photocatalyst with a wide bandgap and high photostability. mdpi.comias.ac.in ZnO nanoparticles have demonstrated significant efficiency in the photocatalytic degradation of crystal violet under UV irradiation, with some studies reporting up to 95% degradation in 70 minutes. aimspress.com The efficiency of ZnO can be influenced by its morphology, with structures like nanonails showing enhanced photocatalytic activity. aimspress.com Green synthesis methods, using plant extracts, have been employed to produce ZnO nanoparticles for dye degradation. mdpi.comtandfonline.com

CuO Nanoparticles: Copper(II) oxide (CuO) nanoparticles have also been investigated for their photocatalytic properties. researchgate.net They can act as efficient catalysts in the presence of an oxidizing agent like hydrogen peroxide to degrade dyes like Direct Violet. researchgate.net The catalytic degradation process using CuO nanoparticles has been found to be spontaneous and endothermic. researchgate.net Studies have shown that CuO nanosheets can achieve rapid degradation of dyes, for example, around 97% degradation of Allura Red dye in 6 minutes. acs.org The photocatalytic efficiency of CuO is attributed to its ability to generate reactive oxygen species under illumination. sciengine.combohrium.com

Electrochemical and Chemical Oxidation Approaches

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment techniques that are highly effective for the degradation of recalcitrant organic pollutants like textile dyes. ijcce.ac.ir These methods are characterized by the in-situ generation of highly reactive and non-selective oxidizing species, primarily hydroxyl radicals (●OH). futo.edu.ng The high oxidation potential of ●OH radicals (E° = 2.8 V) allows them to attack and decompose complex organic molecules that are resistant to conventional treatment methods. uab.catijcce.ac.ir

Common AOPs applicable to dye degradation include ozonation, the Fenton process (H₂O₂/Fe²⁺), and their various combinations, often enhanced by ultraviolet (UV) light (e.g., O₃/UV, photo-Fenton). ijcce.ac.irmdpi.com In electrochemical oxidation, a direct approach involves the oxidation of organic pollutants on the surface of an anode with a high oxygen evolution potential. mdpi.com An indirect approach relies on the electrochemical generation of strong oxidizing agents like active chlorine from chloride ions present in the wastewater, which then chemically degrades the dye molecules in the bulk solution. mdpi.comresearchgate.net Studies on various direct and reactive dyes have shown that combining processes, such as ozonation with hydrogen peroxide (O₃/H₂O₂) or UV light, can lead to synergistic effects, increasing the rate and efficiency of color and Chemical Oxygen Demand (COD) removal. mdpi.comsswm.info The efficacy of these treatments is dependent on parameters such as pH, oxidant concentration, and the presence of catalysts. mdpi.comtandfonline.com

Sonochemical and Combined Treatment Technologies

Sonochemical oxidation utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation in a liquid medium. The formation, growth, and violent collapse of microscopic bubbles create localized hotspots with extremely high temperatures and pressures, leading to the pyrolytic decomposition of pollutants and the generation of reactive radicals (●OH) from water molecules. researchgate.netresearchgate.net

The efficiency of sonolysis alone can be limited, but it is significantly enhanced when combined with other AOPs. omu.edu.tr These combined or hybrid technologies leverage synergistic effects to accelerate dye degradation. For instance:

Sono-Fenton: Ultrasound irradiation enhances the classical Fenton process by accelerating the regeneration of Fe²⁺ from Fe³⁺ and improving the mass transfer of reagents.

Sonolysis with Persulfate/H₂O₂: Ultrasound can activate oxidants like persulfate (S₂O₈²⁻) and hydrogen peroxide (H₂O₂) to generate highly reactive sulfate (B86663) (SO₄•⁻) and hydroxyl (●OH) radicals, respectively. researchgate.net

Ozonation with Ultrasound: Combining sonolysis with ozonation can increase the decomposition of ozone, leading to a higher yield of hydroxyl radicals. tandfonline.comomu.edu.tr

These combined processes have demonstrated high efficiency in the decolorization and mineralization of a wide range of organic contaminants, including complex dyes, by overcoming the limitations of individual treatments. researchgate.netomu.edu.tr

Identification of Degradation Products and Elucidation of Reaction Pathways

The ultimate goal of degradation is the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. However, the process often proceeds through the formation of various intermediate organic compounds. The identification of these degradation products is crucial for assessing the detoxification efficacy of the treatment and for understanding the reaction mechanism. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose. acs.orgnih.gov

Studies on the degradation of structurally similar triphenylmethane (B1682552) and azo dyes have provided insights into potential degradation pathways. The initial attack by hydroxyl radicals often leads to the cleavage of the chromophoric group (e.g., the azo bond or the central carbon atom in triphenylmethanes), causing decolorization. This is followed by the progressive breakdown of the aromatic rings into smaller, aliphatic molecules and organic acids, which are eventually mineralized. tandfonline.comacs.org For example, the degradation of Crystal Violet can yield intermediates such as 4-(dimethylamino) benzophenone, benzaldehyde, and benzyl (B1604629) alcohol. acs.orgnih.gov The degradation of Direct Red 23 has been shown to produce final products like oxalic acid and formic acid. tandfonline.com

Table 1: Examples of Identified Degradation Products from Structurally Similar Dyes

| Parent Dye | Degradation Process | Identified Intermediates/Products | Reference |

|---|---|---|---|

| Crystal Violet | Microbial Co-culture | 4-(dimethylamino) benzophenone, 3-dimethylaminophenol, Benzyl alcohol, Benzaldehyde | acs.orgnih.gov |

| Direct Red 23 | Advanced Oxidation (O₃/UV/H₂O₂/US) | Oxalic acid, Formic acid | tandfonline.com |

| Malachite Green | Electrochemical Oxidation | Products of N-demethylation and conjugated structure destruction | researchgate.net |

Bioremediation and Phytoremediation Approaches

Bioremediation and phytoremediation are considered environmentally friendly and cost-effective alternatives to chemical and physical methods for treating dye-contaminated effluents. These technologies utilize the metabolic processes of microorganisms and plants to break down or sequester pollutants. mdpi.comijcrt.org

Microbial Degradation Pathways and Enzyme Systems

Microorganisms, including bacteria, fungi, and algae, have demonstrated significant potential for the decolorization and degradation of synthetic dyes. mdpi.com The breakdown of complex dye molecules is facilitated by specific enzyme systems. For azo dyes, the initial and crucial step is often the reductive cleavage of the azo bond (-N=N-) under anaerobic or anoxic conditions, a reaction catalyzed by azoreductase enzymes. mdpi.com This step breaks the chromophore and results in the formation of colorless, but potentially hazardous, aromatic amines, which can then be mineralized under aerobic conditions. ijcmas.com

Ligninolytic fungi, such as white-rot fungi (Phanerochaete chrysosporium, Trametes versicolor), are particularly effective due to their non-specific extracellular enzyme systems that evolved to degrade the complex polymer lignin. mdpi.comtandfonline.com These enzymes include:

Laccase (Lac): A copper-containing oxidase that can oxidize a broad range of phenolic and non-phenolic aromatic compounds. acs.orgnih.gov

Manganese Peroxidase (MnP): Oxidizes Mn²⁺ to Mn³⁺, which in turn oxidizes phenolic structures. nih.gov

Lignin Peroxidase (LiP): Has a high redox potential, enabling it to directly oxidize non-phenolic aromatic rings. nih.govmdpi.com

The synergistic action of these enzymes can lead to the effective breakdown of complex dye structures like that of Direct Violet 47. acs.org Bacterial consortia, combining the capabilities of different strains, have also been shown to be more robust and efficient in dye degradation than single-species cultures. tandfonline.com

Plant-Based Remediation Strategies and Bioaccumulation Studies

Phytoremediation is an emerging technology that uses plants to clean up contaminants from soil and water. ijcrt.orgnih.gov Plants employ several mechanisms for the remediation of dye-polluted environments:

Phytoextraction: The uptake of contaminants from the environment and their accumulation in plant tissues (roots, stems, leaves). ijcrt.org

Phytotransformation (Phytodegradation): The breakdown of complex organic contaminants into simpler molecules by plant enzymes, either internally or externally through root exudates. ijcrt.org

Rhizodegradation: The degradation of contaminants in the soil of the rhizosphere (the area surrounding the plant roots) by soil microbes that are stimulated by compounds exuded by the plant roots. ijcrt.org

Studies have shown that various aquatic and terrestrial plants can accumulate and/or degrade textile dyes. ijcrt.org For instance, research on Leucaena leucocephala has indicated its potential for the phytoremediation of dye-contaminated soil. nih.gov Plants can act as self-sustaining bioreactors, providing a large surface area for microbial activity and directly contributing to the breakdown of pollutants. ijcrt.org

Biosorption Utilizing Natural and Modified Biomass (e.g., Sugarcane Bagasse, Sargassum Algae)

Biosorption is a physicochemical process where pollutants are sequestered by binding to the surface of a biological material (biomass). This method is gaining attention due to its efficiency and the availability of low-cost biosorbents from agricultural or natural waste.

Sugarcane Bagasse: Sugarcane bagasse, a lignocellulosic waste product from the sugar industry, is a promising biosorbent due to its high cellulose and lignin content, which provides numerous functional groups (e.g., hydroxyl, carboxyl) for dye binding. iscientific.orguts.edu.au Raw bagasse has been used to remove various dyes, and its adsorption capacity can be significantly improved through chemical modification. researchgate.netresearchgate.net Treatments with acids or alkalis, or immobilization in matrices like sodium alginate, can increase the surface area and the number of active sites, enhancing dye uptake. researchgate.net Research on the removal of Direct Violet 51 showed that process parameters such as pH, contact time, and initial dye concentration are critical for optimizing the biosorption process. researchgate.net

Table 2: Biosorption of Direct Dyes onto Sugarcane Bagasse

| Dye | Biosorbent | Optimal pH | Adsorption Model Fit | Key Finding | Reference |

|---|---|---|---|---|---|

| Direct Yellow 12 | Propionic acid pretreated bagasse | 2.5 - 3.5 | Langmuir | Kinetics followed a pseudo-first-order model. | researchgate.netaun.edu.eg |

| Direct Red 81 | Propionic acid pretreated bagasse | 2.5 - 3.5 | Freundlich | Kinetics followed a pseudo-second-order model. | researchgate.netaun.edu.eg |

| Direct Violet 51 | Native & HCl-treated bagasse | - | - | The biosorption process was not dependent on intraparticle diffusion. | researchgate.net |

Sargassum Algae: Brown algae, such as species from the genus Sargassum, are effective biosorbents due to the presence of alginates and fucoidans in their cell walls. These polysaccharides are rich in carboxyl and sulfate groups, which act as primary binding sites for cationic dyes through electrostatic interaction and ion exchange. mdpi.comresearchgate.net Studies on the removal of Crystal Violet using Sargassum muticum demonstrated high removal efficiency, with a maximum biosorption capacity of 39.1 mg/g under optimal conditions (pH 6, 60 minutes contact time). mdpi.comresearchgate.net The biosorption process was found to be spontaneous and endothermic. mdpi.com The high surface area and binding affinity make algal biomass a promising, sustainable material for treating dye-laden wastewater. frontiersin.org

Table 3: Biosorption of Cationic Dyes onto Sargassum Algae

| Dye | Biosorbent | Max. Adsorption Capacity (mg/g) | Optimal pH | Optimal Contact Time (min) | Reference |

|---|---|---|---|---|---|

| Crystal Violet | Sargassum muticum | 39.1 | 6 | 60 | mdpi.comresearchgate.net |

| Hexavalent Chromium (Cr(VI)) | Sargassum muticum | 143.0 | 2 | 10 | eujournal.org |

| Crystal Violet | Citric acid-functionalized brown algae | 279.14 | - | - | frontiersin.org |

Interactions with Material Interfaces and Chemical Systems

Dye-Substrate Interactions in Material Science Contexts

The defining characteristic of direct dyes like Direct Violet 47 is their ability to bind to substrates without the need for a mordant. ontosight.ai This inherent affinity is the result of a complex interplay of intermolecular forces between the dye molecule and the fiber polymer.

Proteinaceous Fibers (e.g., Wool, Silk): While direct dyes are primarily used for cellulosic fibers, they can also be applied to protein-based fibers like wool and silk. ontosight.aiworlddyevariety.com The interaction with these fibers is more complex. Protein fibers are amphoteric, containing both acidic (carboxyl) and basic (amino) groups. Under acidic dyeing conditions, the amino groups of the protein fibers become protonated, acquiring a positive charge. nih.gov This allows for the formation of ionic bonds with the anionic sulfonate groups of the this compound molecule. nih.gov In addition to ionic bonding, hydrogen bonding and van der Waals forces also play a role in the dye-fiber interaction. researchgate.net

Synthetic Fibers (e.g., Polyester, Nylon): The dyeing of synthetic fibers with direct dyes like this compound is generally less effective due to the lack of suitable bonding sites. hermetachem.com Polyester, for instance, is highly crystalline and hydrophobic, with no ionic groups or readily available sites for hydrogen bonding. nih.govhermetachem.com While some direct dyes might be used in blends containing synthetic fibers, they primarily color the cellulosic component. vaimanchemical.com For purely synthetic fibers, other classes of dyes, such as disperse dyes, are typically required. These dyes are non-ionic and can dissolve in the fiber at high temperatures. hermetachem.comgoogle.com

The affinity of this compound for a substrate and the fastness (resistance to fading or removal) of the resulting coloration are heavily influenced by the surface properties of the material.

Surface Chemistry: The presence of functional groups on the fiber surface that can participate in hydrogen or ionic bonding is crucial for high affinity. Cellulosic and protein fibers, with their abundant hydroxyl, carboxyl, and amino groups, exhibit a much higher affinity for direct dyes than synthetic fibers. kennesaw.edunih.gov

Porosity and Accessibility: The porous structure of a fiber allows dye molecules to penetrate beyond the surface, leading to better fixation and improved fastness properties. The swelling of cellulosic fibers in water during the dyeing process opens up their internal structure, making more binding sites accessible to the dye molecules. nih.gov

Crystallinity: Highly crystalline regions within a fiber are more compact and less accessible to dye molecules. Amorphous regions, on the other hand, are more open and allow for easier dye penetration and binding. This is a key reason for the difficulty in dyeing highly crystalline synthetic fibers like polyester. hermetachem.com

The fastness of direct dyes, particularly their wet fastness, can sometimes be limited because the binding forces (hydrogen bonds and van der Waals forces) are reversible. nih.gov

The dyeing process is a dynamic interplay of phenomena occurring at the interface between the dye solution and the fiber surface.

Adsorption: The initial step in dyeing is the migration of dye molecules from the bulk solution to the fiber surface, a process known as adsorption. sci-hub.st This is driven by the concentration gradient and the inherent affinity between the dye and the substrate.

Diffusion: Once adsorbed onto the surface, the dye molecules must diffuse into the interior of the fiber to achieve a uniform and lasting coloration. sci-hub.st This is often the rate-limiting step in the dyeing process and is influenced by factors such as temperature, dye molecule size, and the internal structure of the fiber. sci-hub.st

The addition of electrolytes, such as sodium chloride or sodium sulfate (B86663), is common in direct dyeing. ncsu.edu The electrolyte helps to overcome the natural negative surface charge of cellulosic fibers in water, which would otherwise repel the anionic dye molecules, thus promoting dye exhaustion from the bath onto the fiber.

Interactions with Surfactant Systems and Colloids

Surfactants are frequently used in textile processing and can have a significant impact on the behavior of dyes like this compound. Their amphiphilic nature allows them to form micelles in aqueous solutions, creating microenvironments that can interact with dye molecules.

This compound, being a water-soluble dye, can have its solubility and aggregation behavior influenced by the presence of surfactants. worlddyevariety.com

Single Micellar Systems: In a solution containing a single type of surfactant above its critical micelle concentration (CMC), dye molecules can be solubilized or encapsulated within the micelles. mdpi.com The location of the dye molecule within the micelle (in the hydrophobic core, the palisade layer, or at the surface) depends on the relative polarities of the dye and the surfactant. For an anionic dye like this compound, interaction with a cationic surfactant would involve strong electrostatic attraction, potentially leading to the formation of dye-surfactant complexes. researchgate.net

Mixed Micellar Systems: The use of mixed surfactant systems (e.g., a combination of a cationic and a non-ionic surfactant) can offer advantages over single surfactant systems. researchgate.net The incorporation of a non-ionic surfactant into a cationic micelle can increase the size of the micelle, reduce the electrostatic repulsion between the cationic head groups, and create a more hydrophobic environment. researchgate.net This can lead to enhanced solubilization of the dye. researchgate.net Studies on other direct dyes have shown that the addition of non-ionic surfactants like Triton X-100 to a cationic surfactant solution (like CTAB) significantly enhances dye solubility. researchgate.net This is attributed to the formation of larger, mixed micelles that provide a more favorable environment for the dye molecules. researchgate.netmdpi.com

To quantify the interaction between a dye and a surfactant system, several parameters are determined experimentally, often using spectroscopic methods like UV-Visible spectrophotometry. dergipark.org.tr

Partition Coefficient (Kx): This parameter describes how the dye molecules distribute themselves between the micellar phase and the bulk aqueous phase. A higher partition coefficient indicates a greater preference of the dye for the micellar environment.

Binding Constant (Kb): The binding constant quantifies the strength of the association between the dye molecule and the surfactant micelle. researchgate.net It is a measure of the equilibrium between the free dye and the dye bound to the micelles. These constants can be calculated using various mathematical models, such as the Benesi-Hildebrand equation. researchgate.net

Thermodynamic Parameters: From the partitioning and binding data, thermodynamic parameters such as the Gibbs free energy of partition (ΔGp) and the Gibbs free energy of binding (ΔGb) can be calculated. researchgate.net Negative values for these parameters indicate that the partitioning and binding processes are spontaneous and thermodynamically favorable. researchgate.net For instance, studies on the interaction of dyes with mixed micellar media have consistently shown negative values for ΔGp and ΔGb, confirming the spontaneity of the solubilization process. researchgate.net

Interactive Table: Thermodynamic Parameters of Dye-Surfactant Interaction

| Parameter | Description | Significance |

|---|---|---|

| Partition Coefficient (Kx) | Ratio of dye concentration in the micellar phase to the aqueous phase. | Indicates the preference of the dye for the micellar environment. |

| Binding Constant (Kb) | Equilibrium constant for the formation of the dye-micelle complex. | Measures the strength of the interaction between the dye and the micelle. |

| Gibbs Free Energy of Partition (ΔGp) | The free energy change associated with the transfer of the dye from the aqueous phase to the micellar phase. | A negative value indicates a spontaneous partitioning process. researchgate.net |

These quantitative measures are crucial for understanding and optimizing dyeing processes, as well as for applications where controlled dye delivery or removal is required, such as in wastewater treatment. mdpi.com

Electrostatic and Hydrophobic Contributions to Micellization and Dye Stability

The behavior of this compound in solution, particularly its tendency to aggregate and form micelles, is governed by a delicate interplay of electrostatic and hydrophobic forces. cuni.cz As an anionic dye, this compound possesses negatively charged sulfonate groups. worlddyevariety.comuni.lu In aqueous environments, electrostatic repulsion between these like charges on different dye molecules can hinder aggregation. However, the large aromatic structure of the dye molecule introduces significant hydrophobic character. uni.lu This hydrophobicity provides a driving force for the molecules to self-assemble, minimizing their contact with water molecules and leading to the formation of micelles. cuni.cz

The stability of these dye aggregates is influenced by several factors. The presence of electrolytes in the solution can screen the electrostatic repulsions between the anionic sulfonate groups, thereby promoting micellization at lower dye concentrations. researchgate.net This is because the salt ions in the solution effectively neutralize the charges on the dye molecules, reducing the repulsive forces that would otherwise keep them apart. researchgate.net

Furthermore, the interaction with surfactants can significantly impact the micellization and stability of this compound. Surfactants, which are molecules with both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, can co-assemble with the dye molecules. cuni.cz This co-assembly can lead to the formation of mixed micelles, where the hydrophobic parts of the dye and surfactant molecules form a core, and the hydrophilic parts form a shell that interacts with the surrounding water. The formation of these mixed micelles can enhance the solubility and stability of the dye in aqueous solutions. researchgate.net The specific nature of the surfactant, whether it is anionic, cationic, or non-ionic, will determine the specifics of the interaction and the resulting micellar structures. researchgate.netill.eu

Polyelectrolyte-Dye Complexation

The interaction between this compound and polyelectrolytes, which are polymers with repeating charged units, is a complex process driven primarily by electrostatic interactions, but also influenced by other forces. researchgate.net This complexation can lead to the formation of various assemblies, affecting the dye's properties and behavior in solution. unlp.edu.ar

Electrostatic Binding and Charged Patch Interactions

As an anionic dye, this compound readily interacts with cationic polyelectrolytes through strong electrostatic attraction. researchgate.net This binding is often cooperative, meaning the binding of one dye molecule to the polyelectrolyte chain increases the affinity for subsequent dye molecules to bind nearby. cuni.cz

One important mechanism governing this interaction is the "charged patch" model. mdpi.com In this model, the polyelectrolyte does not have a uniform charge distribution along its chain. Instead, it can have regions of high positive charge density, creating "charged patches." mdpi.combiorxiv.org These patches act as localized sites for the strong electrostatic binding of the negatively charged this compound molecules. mdpi.com The attraction between the oppositely charged dye and the polyelectrolyte patches can lead to the neutralization of charge and the formation of insoluble complexes, or under certain conditions, soluble aggregates. biorxiv.orgnih.gov The strength and nature of this binding are dependent on factors such as the charge density of both the dye and the polyelectrolyte, the ionic strength of the solution, and the pH. researchgate.netmdpi.com

Polymer Bridging and Aggregation Phenomena in Polyelectrolyte-Dye Systems

Beyond simple electrostatic attraction to a single polyelectrolyte chain, polymer bridging can occur, leading to larger-scale aggregation. mdpi.com In this phenomenon, a single long-chain polyelectrolyte molecule can adsorb onto multiple this compound aggregates or dye-polyelectrolyte complexes simultaneously. mdpi.comuh.edu This creates a "bridge" between the different particles, linking them together into a larger network or floc. uc.edu

The effectiveness of polymer bridging is highly dependent on the molecular weight of the polyelectrolyte. uh.edu High molecular weight polyelectrolytes with long, flexible chains are more effective at bridging because they can extend further in solution to interact with multiple particles. mdpi.comuh.edu The concentration of the polyelectrolyte is also a critical factor. At low concentrations, there may not be enough polymer chains to effectively bridge the dye aggregates, while at very high concentrations, the polymer may completely coat the individual particles, leading to steric stabilization and preventing aggregation. uh.edu

The aggregation resulting from polymer bridging can manifest as precipitation or the formation of a coacervate, which is a liquid phase rich in the polyelectrolyte-dye complex that separates from the bulk solution. unlp.edu.ar The morphology and size of these aggregates are influenced by the interplay between electrostatic interactions, polymer bridging, and the inherent tendency of the dye to self-aggregate. uc.edursc.org

Spectroscopic Characterization of Polyelectrolyte-Dye Assemblies

Spectroscopic techniques are invaluable tools for investigating the formation and structure of polyelectrolyte-dye assemblies. Changes in the absorption and fluorescence spectra of this compound upon interaction with polyelectrolytes provide detailed information about the binding process and the local environment of the dye molecules.

UV-Visible Absorption Spectroscopy: The interaction of this compound with a polyelectrolyte can cause a shift in its maximum absorption wavelength (λmax). A hypsochromic shift (blue shift) often indicates the formation of H-aggregates, where the dye molecules are stacked face-to-face. Conversely, a bathochromic shift (red shift) can suggest the formation of J-aggregates, with a head-to-tail arrangement, or indicate a change in the polarity of the microenvironment around the dye molecule upon binding to the polyelectrolyte. The appearance of new absorption bands can also signal the formation of specific dye-polyelectrolyte complexes.

Fluorescence Spectroscopy: The fluorescence emission of this compound is also sensitive to its environment. Binding to a polyelectrolyte can lead to either quenching (decrease) or enhancement of its fluorescence intensity. Quenching may occur due to aggregation-induced self-quenching, while enhancement can result from the rigidization of the dye molecule upon binding, which reduces non-radiative decay pathways. Changes in the emission wavelength can also provide insights into the polarity of the dye's surroundings.

FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups involved in the interaction between the dye and the polyelectrolyte. acs.org Shifts in the vibrational frequencies of the sulfonate groups of this compound and the charged groups of the polyelectrolyte can confirm the occurrence of electrostatic binding. acs.org

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It can be employed to monitor the formation and growth of polyelectrolyte-dye aggregates as a function of factors like concentration, ionic strength, and pH.

By combining these spectroscopic methods, a comprehensive picture of the structure and dynamics of this compound-polyelectrolyte assemblies can be obtained.

Table of Spectroscopic Changes in this compound upon Polyelectrolyte Interaction

| Spectroscopic Technique | Observed Change | Interpretation |

| UV-Visible Spectroscopy | Shift in λmax (Hypsochromic or Bathochromic) | Formation of H- or J-aggregates, change in microenvironment polarity |

| Appearance of new absorption bands | Formation of specific dye-polyelectrolyte complexes | |

| Fluorescence Spectroscopy | Quenching or enhancement of emission | Aggregation-induced quenching or rigidization of the dye molecule |

| Shift in emission wavelength | Change in the polarity of the dye's microenvironment | |

| FTIR Spectroscopy | Shifts in vibrational frequencies of functional groups | Confirmation of electrostatic binding interactions |

| Dynamic Light Scattering | Increase in particle size | Formation and growth of polyelectrolyte-dye aggregates |

Interactions with Biological Macromolecules: Principles and Mechanisms

Protein-Dye Interactions

The binding of dyes to proteins can influence the protein's structure and function, and this interaction is fundamental in various biological and biotechnological applications.

The interaction between a dye and a protein is governed by a variety of non-covalent forces, including hydrophobic interactions, electrostatic interactions, van der Waals forces, and hydrogen bonding. mdpi.com The specific mechanism of binding for a dye like Direct Violet 47 to a protein would depend on the dye's molecular structure and the surface characteristics of the protein.

The process of protein-protein binding, which shares principles with dye-protein binding, often occurs in a two-step mechanism. Initially, the binding partners associate to form a metastable encounter complex, often guided by electrostatic steering, particularly for charged molecules. mdpi.comnih.gov This is followed by adjustments in the conformation of both molecules to achieve a more stable, final complex. nih.gov

Stoichiometry analysis , which determines the ratio of dye molecules bound to a single protein molecule, is crucial for understanding the binding interaction. Techniques like perfluoro-octanoic acid (PFO)-polyacrylamide gel electrophoresis (PAGE) can be employed for this purpose. nih.gov In this method, protein samples are incubated with the dye and then subjected to gel electrophoresis. nih.gov The resulting gel can be stained to detect the protein, and the stoichiometry can be assessed. nih.gov Another approach involves methods like fluorescence spectroscopy or isothermal titration calorimetry to quantify the binding affinity and stoichiometry.

Interactive Table: Hypothetical Stoichiometry Data for this compound and Bovine Serum Albumin (BSA)

| Method | Binding Ratio (Dye:Protein) | Binding Affinity (Ka, M-1) |

| Equilibrium Dialysis | 2:1 | 1.5 x 105 |

| Fluorescence Quenching | 1:1 | 2.3 x 105 |

| Isothermal Titration Calorimetry | 1:1 | 2.1 x 105 |

This table presents hypothetical data for illustrative purposes and is not based on published experimental results for this compound.

The binding of a ligand, such as a dye, can induce significant conformational changes in a protein. These changes can range from minor adjustments in side-chain orientations to large-scale rearrangements of the protein's secondary and tertiary structures. iucr.orgconicet.gov.ar

The "induced fit" model describes how a protein's conformation can change upon ligand binding to achieve a better complementary fit. conicet.gov.ar These conformational changes are essential for the protein's function, often activating or inhibiting its biological activity. nih.gov For instance, the binding of a dye could alter the shape of an enzyme's active site or disrupt a protein-protein interaction interface.

Techniques like circular dichroism (CD) spectroscopy and fluorescence spectroscopy are powerful tools for studying these conformational changes. rsc.org CD spectroscopy can provide information about changes in the protein's secondary structure (alpha-helices, beta-sheets), while changes in the fluorescence properties of intrinsic fluorophores (like tryptophan) or the bound dye itself can indicate alterations in the protein's tertiary structure. rsc.org

Dyes like this compound can serve as spectroscopic probes to study biomolecular interactions in complex biological systems. medchemexpress.com Their spectral properties, such as absorption and fluorescence, are often sensitive to the local environment. nih.gov When a dye binds to a protein, changes in the polarity and viscosity of its microenvironment can lead to shifts in its absorption and emission spectra, as well as changes in its fluorescence quantum yield and lifetime. nih.govbose.res.in